N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
Description
N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-13(2)3-7-20-8-4-14(18-20)17-15(21)19-9-5-16(11-19)6-10-22-12-16/h4,8,13H,3,5-7,9-12H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNNFUJDQNDDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=CC(=N1)NC(=O)N2CCC3(C2)CCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Spirocyclic Core Construction: The spirocyclic core is formed by a cyclization reaction involving a suitable diol and an amine, often under high-temperature conditions to facilitate ring closure.
Final Coupling: The final step involves coupling the pyrazole derivative with the spirocyclic core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core, especially if halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced spirocyclic amines.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold in the design of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. Its ability to modulate enzyme activity and receptor binding makes it a candidate for drug discovery and development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for specific enzymes or receptors, making it useful in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit or modulate the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide
- 7-azaspiro[3.5]nonane
- 1-oxa-8-azaspiro[4.5]decane
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a spirocyclic core. This combination provides a distinct three-dimensional structure that can interact with biological targets in ways that other similar compounds cannot. Its specific functional groups also allow for a wide range of chemical modifications, enhancing its versatility in research and development.
This detailed overview should provide a comprehensive understanding of N-[1-(3-methylbutyl)pyrazol-3-yl]-2-oxa-7-azaspiro[44]nonane-7-carboxamide, from its synthesis to its applications and unique properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
